molecular formula C14H12O B13323391 4-Methyl-3-phenylbenzaldehyde

4-Methyl-3-phenylbenzaldehyde

Cat. No.: B13323391
M. Wt: 196.24 g/mol
InChI Key: LJDUSQIIXUVHPS-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylbenzaldehyde is an aromatic aldehyde with the molecular formula C14H12O. This compound is characterized by a benzene ring substituted with a methyl group and a phenyl group, along with an aldehyde functional group. It is a colorless liquid with a distinctive aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.

Industrial Production Methods: On an industrial scale, this compound can be produced using the Gattermann-Koch formylation method. This involves the reaction of toluene with carbon monoxide and hydrogen chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under high pressure and elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: 4-Methyl-3-phenylbenzoic acid.

    Reduction: 4-Methyl-3-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-3-phenylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and dyes due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives with potential biological activity.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the methyl and phenyl substituents, making it less sterically hindered.

    4-Methylbenzaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.

    3-Phenylbenzaldehyde: Lacks the methyl group, affecting its chemical properties and uses.

Uniqueness: 4-Methyl-3-phenylbenzaldehyde is unique due to the presence of both methyl and phenyl groups on the benzene ring, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The combination of these substituents provides a balance of steric and electronic effects, enhancing its utility in various chemical reactions and applications.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-methyl-3-phenylbenzaldehyde

InChI

InChI=1S/C14H12O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

LJDUSQIIXUVHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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